

5-(Thiophen-2-yl)nicotinic acid molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-(Thiophen-2-yl)nicotinic Acid*

Cat. No.: B1305865

[Get Quote](#)

An In-depth Technical Guide to **5-(Thiophen-2-yl)nicotinic Acid**: Molecular Structure, Properties, and Synthetic Strategies

Introduction

5-(Thiophen-2-yl)nicotinic acid is a bi-heterocyclic aromatic compound that stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structure, which incorporates both a pyridine and a thiophene ring, represents a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.^[1] The nicotinic acid (Vitamin B3) moiety is a well-established pharmacophore in numerous clinically approved drugs, known for its role in treating dyslipidemia and its broader involvement in various physiological processes.^{[2][3][4]} Similarly, the thiophene ring is a prevalent feature in a wide array of pharmaceuticals and agrochemicals, valued for its contribution to diverse biological activities.^[2]

The strategic fusion of these two heterocyclic systems, linked via a stable carbon-carbon bond, creates a versatile platform for drug discovery. The carboxylic acid functional group at the 3-position of the pyridine ring serves as a crucial synthetic handle, allowing for the facile generation of a diverse library of derivatives such as esters, amides, and hydrazones.^[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and a robust synthetic protocol for **5-(Thiophen-2-yl)nicotinic acid**, intended to serve as a foundational resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Profile

The fundamental identity of a compound is established by its unique structural and chemical identifiers. These parameters are critical for accurate documentation, database searching, and regulatory compliance.

Chemical Structure and Formula

5-(Thiophen-2-yl)nicotinic acid consists of a pyridine ring substituted at the 5-position with a thiophen-2-yl group and at the 3-position with a carboxylic acid moiety.

- Molecular Formula: C₁₀H₇NO₂S[5][6][7]
- IUPAC Name: 5-thiophen-2-ylpyridine-3-carboxylic acid[6][8]
- CAS Number: 306934-96-3[5][6][7]
- SMILES: C1=CSC(=C1)C2=CC(=CN=C2)C(=O)O[6][8]
- InChI Key: DFWKRZGYBOVSKW-UHFFFAOYSA-N[6][8]

Caption: Molecular structure of **5-(Thiophen-2-yl)nicotinic acid**.

Physicochemical Properties

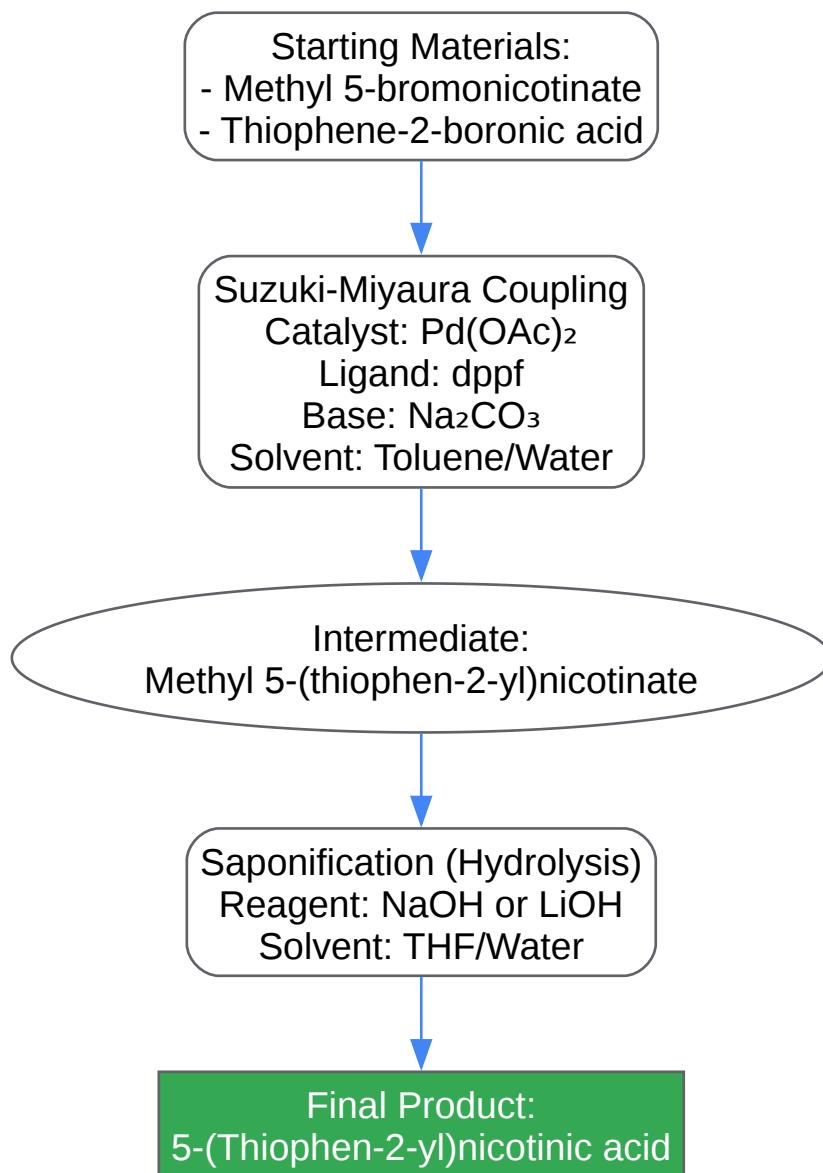
The physical and chemical properties of a compound are essential for guiding experimental design, including reaction setup, purification, formulation, and storage.

Property	Value	Reference(s)
Molecular Weight	205.23 g/mol	[6][8][9]
Appearance	Beige solid	[10]
Melting Point	261 °C	[8][10]
Boiling Point	423.8 °C at 760 mmHg	[8]
Density	1.368 g/cm ³	[8]
Storage Conditions	2-8°C, protect from light	[10]

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not publicly detailed, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures like nicotinic acid and thiophene derivatives.[11][12]

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the thiophene and pyridine rings. A broad singlet, typically downfield (>10 ppm), would correspond to the acidic proton of the carboxylic acid group.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of δ 165-180 ppm. Multiple signals would appear in the aromatic region (δ 110-160 ppm) for the carbon atoms of the two heterocyclic rings.
- FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid ($2500\text{-}3300\text{ cm}^{-1}$), a sharp and strong C=O stretch ($1700\text{-}1725\text{ cm}^{-1}$), C=C and C=N stretching vibrations from the aromatic rings ($1400\text{-}1600\text{ cm}^{-1}$), and C-S stretching from the thiophene ring.[11]
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 205.23$).


Synthesis and Reactivity

The construction of the C-C bond between the pyridine and thiophene rings is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this transformation, offering high yields and functional group tolerance.[13][14]

Proposed Synthetic Workflow

A robust two-step synthetic route involves the palladium-catalyzed Suzuki coupling of an appropriate 5-halonicotinate ester with thiophene-2-boronic acid, followed by saponification

(hydrolysis) of the resulting ester to yield the final carboxylic acid product.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-(Thiophen-2-yl)nicotinic acid**.

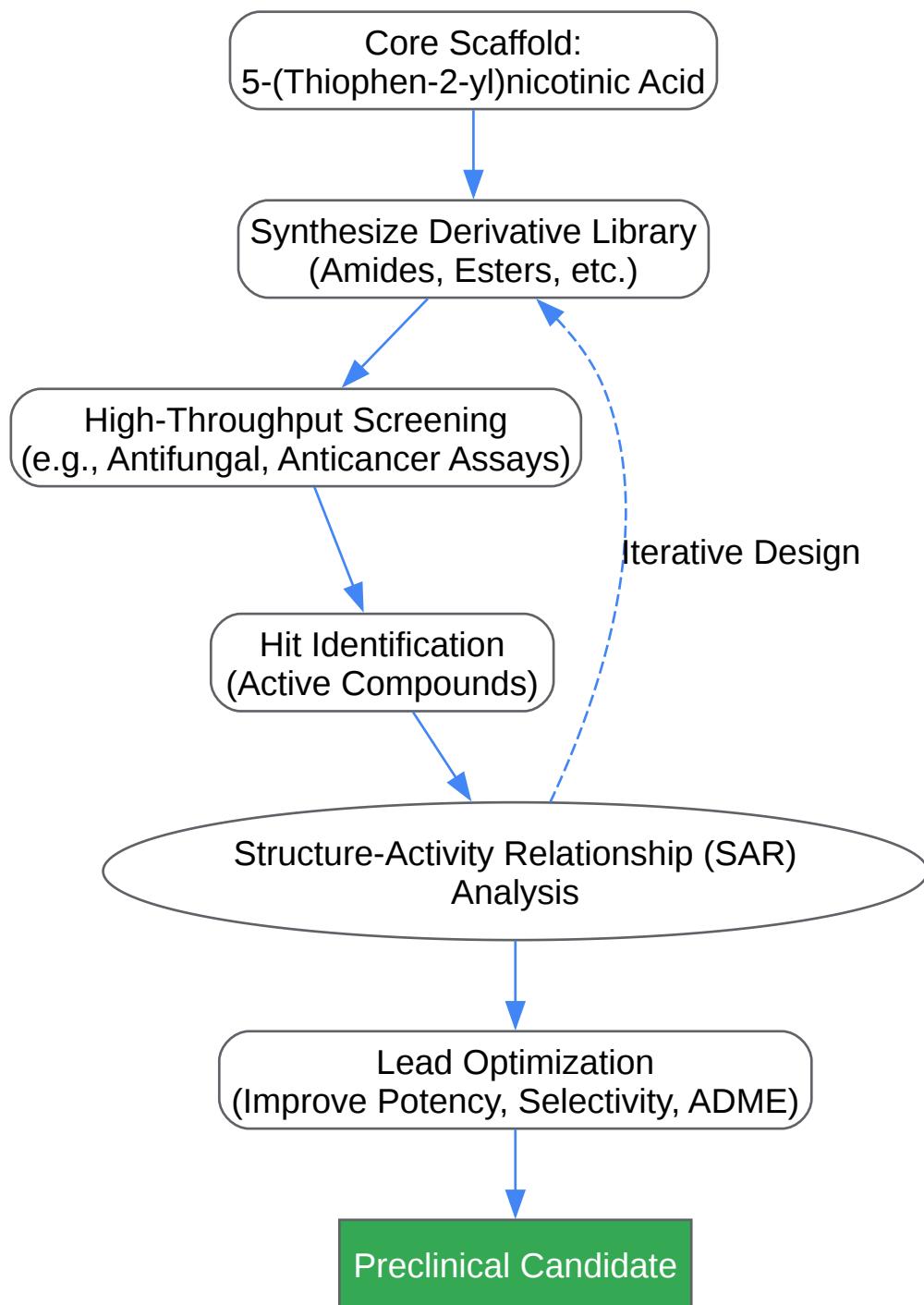
Detailed Experimental Protocol

Objective: To synthesize **5-(Thiophen-2-yl)nicotinic acid** via a Suzuki-Miyaura cross-coupling followed by ester hydrolysis.

Part A: Suzuki-Miyaura Cross-Coupling

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 5-bromonicotinate (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and sodium carbonate (Na_2CO_3) (2.0 eq.).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Add degassed solvents (e.g., Toluene and Water, 4:1 v/v). To this suspension, add the palladium catalyst, such as Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq.), and a suitable phosphine ligand, like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq.).^[14]
- **Reaction:** Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl 5-bromonicotinate) is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 5-(thiophen-2-yl)nicotinate. This intermediate can be purified by column chromatography if necessary.

Part B: Saponification (Ester Hydrolysis)


- **Reaction Setup:** Dissolve the crude ester from Part A in a mixture of tetrahydrofuran (THF) and water.
- **Hydrolysis:** Add an aqueous solution of sodium hydroxide (NaOH , 2-3 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully converted to the carboxylate salt.
- **Acidification:** Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) until the pH is ~4-5. A precipitate of the carboxylic acid should form.
- **Purification:** Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., ether or hexanes) to remove

impurities. Dry the product under vacuum to yield **5-(Thiophen-2-yl)nicotinic acid**.

Applications in Research and Drug Development

The thiophene-pyridine scaffold is a cornerstone in the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities.

- **Fungicidal Activity:** Research has shown that N-(thiophen-2-yl) nicotinamide derivatives, synthesized from the corresponding nicotinic acid, exhibit excellent fungicidal activity.[15] Specifically, certain compounds were highly effective against cucumber downy mildew (*Pseudoperonospora cubensis*), with efficacy in field trials surpassing that of some commercial fungicides.[16][17]
- **Anticancer Potential:** Thiophene-containing molecules are actively investigated as anticancer agents.[1] The combination with a pyridine ring, as seen in 5-(thiophen-2-yl)isoxazole derivatives, has yielded compounds with potent and selective cytotoxicity against human breast cancer cell lines (MCF-7).[18] This suggests that the **5-(thiophen-2-yl)nicotinic acid** core is a promising starting point for developing novel oncology therapeutics.
- **Enzyme Inhibition:** The structural motifs present in this molecule are found in various enzyme inhibitors.[1] Nicotinic acid itself is known to act on the GPR109A receptor to mediate its lipid-lowering effects and has anti-inflammatory properties.[19][20] Derivatives can be designed to target specific enzymes by modifying the substituents on either heterocyclic ring, making it a valuable scaffold for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

Caption: Logical workflow for drug discovery using the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-(thiophen-2-yl)nicotinic acid** is associated with the following hazards:

- H315: Causes skin irritation[6]
- H319: Causes serious eye irritation[6]
- H335: May cause respiratory irritation[6]

Precautionary Measures: This compound should be handled only by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. 5-(Thiophen-2-yl)nicotinic acid, CasNo.306934-96-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 6. 5-(Thiophen-2-yl)nicotinic Acid | C10H7NO2S | CID 2776322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
- 8. bocsci.com [bocsci.com]
- 9. scbt.com [scbt.com]
- 10. 5-(2-THIENYL)NICOTINIC ACID | 306934-96-3 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ER α : synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. caymanchem.com [caymanchem.com]
- 20. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(Thiophen-2-yl)nicotinic acid molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305865#5-thiophen-2-yl-nicotinic-acid-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com